LogP Differentiation: C7 Lipophilicity Occupies a Quantifiable Gap Between C6 and C8 Aminoalkanethiols
6-Aminoheptane-1-thiol exhibits a computed LogP of 2.52, which positions it in a distinct lipophilicity window between 6-amino-1-hexanethiol (C6, LogP = 2.14) and 8-amino-1-octanethiol (C8, LogP = 2.48) . This ~0.38 LogP unit increment over C6 translates to an approximately 2.4-fold higher octanol–water partition coefficient, offering measurably different solubility and SAM formation kinetics in mixed-solvent systems .
| Evidence Dimension | Octanol–water partition coefficient (LogP, computed) |
|---|---|
| Target Compound Data | LogP = 2.52 (6-aminoheptane-1-thiol, C7) |
| Comparator Or Baseline | C6: LogP = 2.14 (6-aminohexane-1-thiol); C8: LogP = 2.48 (8-amino-1-octanethiol) |
| Quantified Difference | ΔLogP = +0.38 vs. C6; ΔLogP = +0.04 vs. C8 |
| Conditions | Computed LogP (ACD/Labs or equivalent algorithm); values from chemsrc.com and PubChem computed properties |
Why This Matters
The intermediate LogP determines SAM assembly kinetics in mixed aqueous–organic solvent systems and the solubility window for subsequent aqueous-phase bioconjugation steps.
